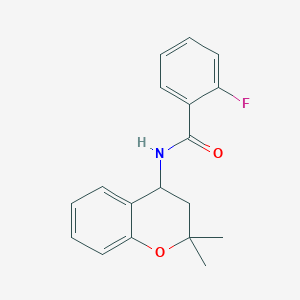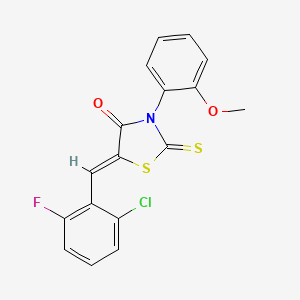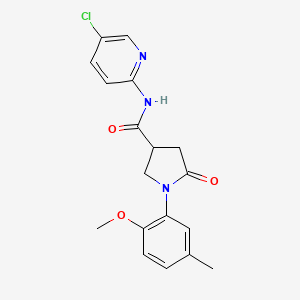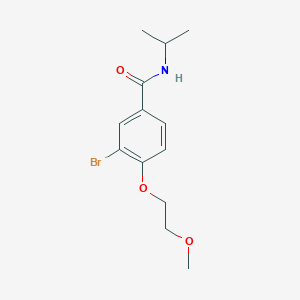![molecular formula C17H17N3O3 B4839835 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839835.png)
1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with potential therapeutic applications. It belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been shown to possess a range of pharmacological activities.
Mécanisme D'action
Target of Action
The compound 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, cell death, and cell migration .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it has been shown to have potent inhibitory effects on PIM-1 kinase , with IC50 values of 11.4 and 17.2 nM . This interaction leads to changes in the cellular processes controlled by these targets, such as cell proliferation and cell death .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For example, the inhibition of PIM-1 kinase can impact carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . The compound’s interaction with its targets can also affect the signaling pathways of these targets, leading to downstream effects .
Pharmacokinetics
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is known to be an emerging scaffold in medicinal chemistry . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . It also arrests the cell cycle at the G1 phase . These effects contribute to the compound’s anticancer activities .
Analyse Biochimique
Biochemical Properties
The compound 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to interact with several enzymes and proteins. It has shown potent inhibition of PIM-1 kinase, a type of enzyme involved in cell cycle progression and apoptosis . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In cellular studies, this compound has demonstrated remarkable cytotoxicity against MCF-7 cells, a type of breast cancer cell line . It influences cell function by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways, specifically causing G1 phase cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the PIM-1 kinase, inhibiting its activity and leading to changes in cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits potent cytotoxicity against cancer cells, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PIM-1 kinase, it may be involved in pathways related to cell cycle progression and apoptosis .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-5-12(6-4-11)13-7-8-18-15-14(13)16(21)19-17(22)20(15)9-10-23-2/h3-8H,9-10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDOZDNXMRUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4839752.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B4839759.png)

![2-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4839765.png)

![4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B4839789.png)


![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839819.png)
![2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4839827.png)
![3-amino-N-[4-(difluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4839836.png)

![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![1-(2-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4839856.png)
